molecular formula C16H6N2O2S4 B14259357 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile CAS No. 389130-85-2

2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile

Cat. No.: B14259357
CAS No.: 389130-85-2
M. Wt: 386.5 g/mol
InChI Key: KROAPBCNUUHDGZ-UHFFFAOYSA-N
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Description

2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile is an organic compound with a complex structure that includes thiophene rings and dithiole groups.

Preparation Methods

The synthesis of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-formylthiophene-2-carbaldehyde with dithiole derivatives under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The thiophene rings can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .

Scientific Research Applications

2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to participate in electron transfer processes, making it useful in applications that require efficient charge transport. The pathways involved include the formation of charge-transfer complexes and the stabilization of radical intermediates .

Comparison with Similar Compounds

Similar compounds include:

    5-Formyl-2-thiopheneboronic acid: Another thiophene derivative with different functional groups.

    4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde): A compound with a similar thiophene structure but different substituents.

    5,5’-(2,1,3-Benzothiadiazole-4,7-diyl)di(2-thiophenecarbaldehyde): A compound with a benzothiadiazole core and thiophene rings

The uniqueness of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile lies in its combination of thiophene and dithiole groups, which impart distinct electronic properties useful in advanced material applications .

Properties

CAS No.

389130-85-2

Molecular Formula

C16H6N2O2S4

Molecular Weight

386.5 g/mol

IUPAC Name

2-[bis(5-formylthiophen-2-yl)methylidene]-1,3-dithiole-4,5-dicarbonitrile

InChI

InChI=1S/C16H6N2O2S4/c17-5-13-14(6-18)24-16(23-13)15(11-3-1-9(7-19)21-11)12-4-2-10(8-20)22-12/h1-4,7-8H

InChI Key

KROAPBCNUUHDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=C2SC(=C(S2)C#N)C#N)C3=CC=C(S3)C=O)C=O

Origin of Product

United States

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